molecular formula C17H17N3O B2514101 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 941968-61-2

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2514101
CAS RN: 941968-61-2
M. Wt: 279.343
InChI Key: MTMJJQLZEXHOQN-UHFFFAOYSA-N
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Description

The compound "1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea" is a molecule that is presumed to have a structure based on a urea backbone with substituents that include a 2,3-dimethylphenyl group and an indol-3-yl group. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds with similar structural motifs, such as indolyl groups and substituted ureas, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related compounds involves the preparation of indole derivatives, as seen in the first paper, where methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate is prepared from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA). This intermediate is then treated with various (thio)ureas in the presence of an acid to yield (thio)ureidopropenoate derivatives . Although the synthesis of "1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea" is not explicitly described, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds shows significant planarity and intramolecular hydrogen bonding, which is likely to be a feature in "1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea" as well. For instance, "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" has an almost planar dimethoxyphenyl moiety and a dihedral angle between the benzene ring and the urea moiety . These structural details suggest that the compound of interest may also exhibit planarity between its aromatic systems and the urea linkage, along with potential intramolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the formation of cyclized products under basic conditions, as seen in the synthesis of pyrimidine-2,4-diones from (thio)ureidopropenoate derivatives . This indicates that "1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea" might also undergo similar cyclization reactions under appropriate conditions, leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For example, the crystal structure of "1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea" reveals a monoclinic crystal system with specific cell parameters and a planar molecule except for the dimethyl groups . The compound is stabilized by inter- and intramolecular hydrogen bonds and weak C-H...O interactions. These findings suggest that "1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea" may also exhibit similar stabilizing interactions and crystalline properties, although the exact parameters would require empirical determination.

Scientific Research Applications

  • Anion Coordination Chemistry : N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, a related compound, shows interesting anion coordination chemistry. It forms adducts with inorganic oxo-acids like perchloric, nitric, or sulfuric acid, displaying diverse hydrogen bond motifs involving urea NH groups, carbonyl, protonated pyridyl NH+ fragment, water molecules, and the anions (Wu et al., 2007).

  • Spectroscopic and Structural Analysis : Novel indole derivatives, closely related to the specified urea compound, have been synthesized and characterized by various techniques like NMR, FT-IR, UV–Visible techniques, and X-ray diffraction (XRD) studies. These studies provide insights into bond angles, lengths, and specific space groups, as well as offering computational insights like density functional theory (DFT) analysis (Tariq et al., 2020).

  • Synthesis and Cyclizations : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate has led to the synthesis of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. Spectral data provided valuable information about the structure of the products synthesized (Vaickelionienė et al., 2005).

  • Molecular Rearrangement Studies : 1-Substituted 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones and related compounds react to give 2-alkyl/aryl-1H-indol-3-yl-ureas. This study provides insights into the molecular rearrangement of these compounds under specific conditions (Klásek et al., 2007).

  • Gold-Catalyzed Intramolecular Hydroamination : A study demonstrated a gold-catalyzed 5-endo-digcyclization in water to prepare indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas. This method is tolerant to various functional groups and provides a green route for synthesizing these compounds (Ye et al., 2009).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-6-5-9-14(12(11)2)19-17(21)20-16-10-18-15-8-4-3-7-13(15)16/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMJJQLZEXHOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea

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